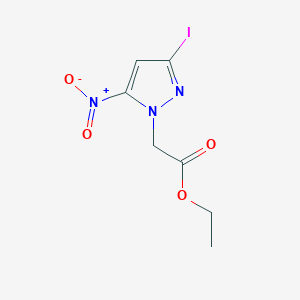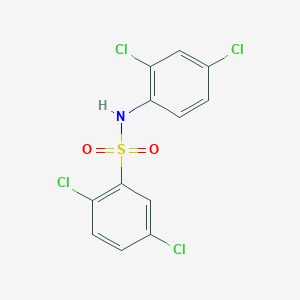![molecular formula C13H16N2O B12214724 2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- CAS No. 890647-75-3](/img/structure/B12214724.png)
2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- is a heterocyclic organic compound that belongs to the quinolinone family. This compound features a quinolinone core structure with an ethyl group at the 1-position and a methylamino methyl group at the 3-position. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with quinolinone as the core structure.
Alkylation: The 1-position of the quinolinone is alkylated using ethyl halides under basic conditions to introduce the ethyl group.
Aminomethylation: The 3-position is then functionalized with a methylamino methyl group through a Mannich reaction, which involves the reaction of formaldehyde, a secondary amine (methylamine), and the quinolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and easy purification.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the quinolinone core.
Comparison with Similar Compounds
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone core structures but different substituents.
Isoquinolinones: Similar heterocyclic compounds with an isoquinoline core.
Indolinones: Compounds with an indoline core structure, often exhibiting similar biological activities.
Uniqueness
2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of both the ethyl and methylamino methyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
890647-75-3 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-ethyl-3-(methylaminomethyl)quinolin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-3-15-12-7-5-4-6-10(12)8-11(9-14-2)13(15)16/h4-8,14H,3,9H2,1-2H3 |
InChI Key |
YGHALVFOTBYNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12214643.png)
![N-[4-(diphenylsulfamoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12214644.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12214647.png)
![7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12214653.png)
![5-[(4-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12214658.png)
![[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12214661.png)
![N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12214672.png)
![N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12214676.png)
![5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12214679.png)

![(3,4-dimethoxyphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridin e-4,4'-piperidine]-10-ylethyl)carboxamide](/img/structure/B12214695.png)
![2-[[[1-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12214699.png)
![6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B12214710.png)

